![molecular formula C20H30OSi B14251827 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one CAS No. 214116-32-2](/img/structure/B14251827.png)
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopent-2-en-1-one core with a phenyl group and a tri(propan-2-yl)silyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one typically involves the reaction of cyclopent-2-en-1-one with phenyl and tri(propan-2-yl)silyl reagents under specific conditions. One common method includes the use of a base to deprotonate the cyclopent-2-en-1-one, followed by the addition of phenyl and tri(propan-2-yl)silyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-[tri(methyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(ethyl)silyl]cyclopent-2-en-1-one
- 4-Phenyl-2-[tri(butyl)silyl]cyclopent-2-en-1-one
Uniqueness
4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds with varying alkyl groups attached to the silicon atom .
Properties
CAS No. |
214116-32-2 |
|---|---|
Molecular Formula |
C20H30OSi |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-phenyl-2-tri(propan-2-yl)silylcyclopent-2-en-1-one |
InChI |
InChI=1S/C20H30OSi/c1-14(2)22(15(3)4,16(5)6)20-13-18(12-19(20)21)17-10-8-7-9-11-17/h7-11,13-16,18H,12H2,1-6H3 |
InChI Key |
VIGQHHQZFXOBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC(CC1=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


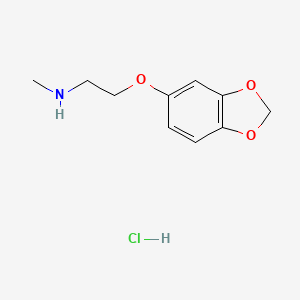
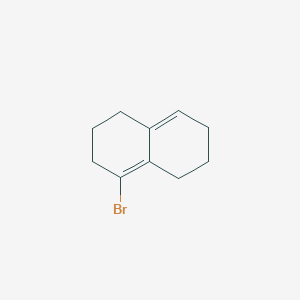

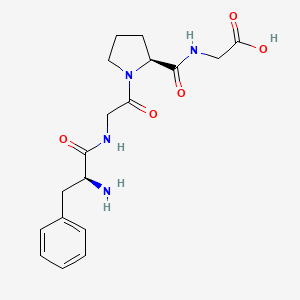
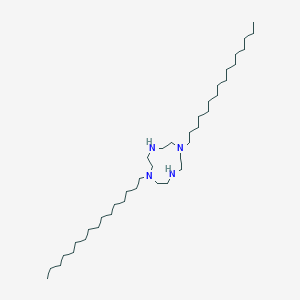

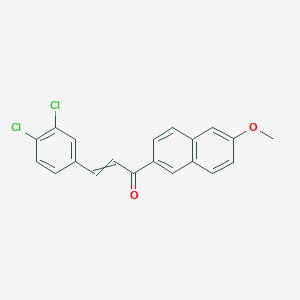
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
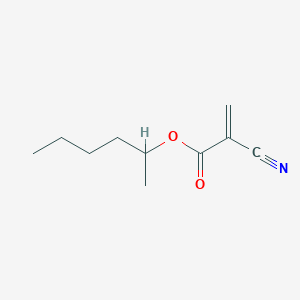

![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
